3-(Methylthio)propylamine hydrochloride
Overview
Description
3-(Methylthio)propylamine hydrochloride is a chemical compound with the empirical formula C₄H₁₁NS . It is also known as MTMPA HCl . This organic building block plays a crucial role in various chemical processes and synthetic pathways. Its key features include a molecular weight of approximately 105.20 g/mol and a CAS number of 4104-45-4 .
Synthesis Analysis
The synthesis of 3-(Methylthio)propylamine hydrochloride involves several methods. One common approach is the reaction of 2-(Methylthio)ethylamine with an appropriate reagent, leading to the formation of the desired compound. Researchers have explored variations of this reaction to optimize yields and purity .
Molecular Structure Analysis
The molecular structure of 3-(Methylthio)propylamine hydrochloride consists of a propylamine chain with a methylthio (sulfur-methyl) group attached. The nitrogen atom in the amine group bears a positive charge due to the chloride ion. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .
Chemical Reactions Analysis
- Rhodium Complex Formation : It serves as a ligand in the synthesis of rhodium (III) complexes, particularly those involving acyclic diaminedithioether (DADTE) ligands .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 169°C .
- Density : 0.938 g/mL at 25°C .
- Refractive Index : n20/D 1.4940 (literature value) .
Scientific Research Applications
Preparation and Chemical Properties
- 3-(Methylthio)propylamine hydrochloride was efficiently prepared from d,l-methionine and acetophenone, yielding a significant insight into its chemical synthesis and properties (Obata & Ishikawa, 1966).
Photodissociation Studies
- The compound's photodissociation, a crucial aspect in understanding its behavior under UV light, has been studied, providing valuable data for its potential applications in photochemistry and related fields (Lin et al., 2007).
Biochemical Research
- In biochemical research, the role of 3-(Methylthio)propylamine hydrochloride in monoamine oxidase inhibition was observed, offering insights into its potential therapeutic applications (Johnston, 1968).
- The enzyme propylamine transferase, which interacts with 3-(Methylthio)propylamine, has been studied in extreme thermophilic archaebacteria, highlighting the compound's relevance in microbiology and enzyme research (Cacciapuoti et al., 1986).
Structural and Kinetic Studies
- Investigations into the intramolecular sulfur−nitrogen bond in 3-(Methylthio)propylamine radical cation provide foundational knowledge for its potential application in advanced chemical studies (Tripathi & Tobien, 2001).
Pharmaceutical Research
- In the pharmaceutical field, the synthesis and antitumor activity of certain derivatives of 3-(Methylthio)propylamine have been explored, suggesting its potential in developing new anticancer therapies (Ignatovich et al., 2012).
Food Chemistry
- The compound's role in the formation of amines and aldehydes during the thermal processing of cocoa, as well as its potential as an antioxidant in food processing, has been studied, indicating its significance in food science (Granvogl et al., 2006); (Heng et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-methylsulfanylpropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIWAULGWRJMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178893 | |
Record name | Propylamine, 3-(methylthio)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propylamine hydrochloride | |
CAS RN |
2419-62-7 | |
Record name | Propylamine, 3-(methylthio)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165651 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propylamine, 3-(methylthio)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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